molecular formula C3H10OSi B090980 Trimethylsilanol CAS No. 1066-40-6

Trimethylsilanol

Cat. No. B090980
CAS RN: 1066-40-6
M. Wt: 90.2 g/mol
InChI Key: AAPLIUHOKVUFCC-UHFFFAOYSA-N
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Description

Trimethylsilanol is a silicon-based compound that is often involved in the synthesis and modification of various silicate and silicone materials. It is characterized by the presence of a hydroxyl group attached to a silicon atom that is also bound to three methyl groups. This structure makes it a useful compound in the field of organic chemistry, particularly in silylation reactions where it can act as a protective group or a precursor to other silicon-containing compounds.

Synthesis Analysis

The synthesis of trimethylsilanol derivatives can be achieved through several routes. One such method involves the use of hydridosiloxane precursors to create trimethylsilylated spherosilicates, which are molecular polyhedral silicates with anionic oxygen atoms protected by trimethylsilyl groups. These compounds are of interest due to their isolated polysilicate cage frameworks, which have potential applications in materials science .

Another synthesis approach utilizes a novel catalyst system combining trimethylsilyl chloride and indium(III) chloride. This system has been shown to efficiently catalyze the synthesis of sulfides from O-trimethylsilyl monothioacetals and aldehydes under mild conditions, demonstrating the versatility of trimethylsilanol derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of trimethylsilanol and its derivatives has been extensively studied. For instance, the structure of 1-trimethylsilyltetrazole has been determined in both the crystalline phase by X-ray diffraction and in the gas phase by electron diffraction. These studies provide insights into the coordination of trimethylsilyl groups to heterocyclic rings and the inherent properties of these compounds .

Chemical Reactions Analysis

Trimethylsilanol and its derivatives participate in a variety of chemical reactions. They are commonly used as nucleophiles in ester hydrolysis and as mild bases or specific reagents in other chemical transformations. The reactions involving trimethylsilanol derivatives are typically performed under mild conditions, which is advantageous for the synthesis of sensitive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilanol have been investigated through techniques such as infrared spectroscopy. Studies have examined the hydrogen-bonding interactions of trimethylsilanol with various solvents, providing data on equilibrium constants and free-energy changes associated with these interactions. Such information is crucial for understanding the behavior of trimethylsilanol in different chemical environments .

Scientific Research Applications

  • Use in Organic Synthesis : Trimethylsilanolate alkali salts, derived from trimethylsilanol, are widely utilized in organic synthesis. They are particularly useful as nucleophiles in ester hydrolysis and as mild bases or specific reagents in some chemical transformations, typically under mild conditions (Bürglová & Hlaváč, 2018).

  • Analytical Methodology in Biogas Analysis : Trimethylsilanol is a component of biogas and can be analyzed using various techniques. An optimized method for the speciation of silicon compounds in biogas was developed, which is effective in quantifying trimethylsilanol along with other siloxanes (Raich-Montiu et al., 2014).

  • Removal from Landfill Gas : Studies have focused on the removal and determination of trimethylsilanol in landfill gas, using techniques such as temperature swing and active carbon adsorption (Piechota et al., 2012).

  • Environmental Determination : Trimethylsilanol has been identified as a volatile product of the degradation of organosilicon materials in waste disposal and composting gases, detectable using combinations of gas chromatography and mass spectrometry (Grümping et al., 1998).

  • Alkene Synthesis : In chemistry, trimethylsilanolates have been used to induce elimination reactions in alkyl aryl sulfones to produce E-alkenes, showcasing its utility in synthetic organic chemistry (Baker‐Glenn et al., 2005).

  • Semiconductor Industry Applications : Trimethylsilanol poses challenges in the semiconductor industry, particularly in damaging optics. Accurate measurement methods for trace levels of trimethylsilanol in semiconductor cleanroom air have been developed to address this issue (Herrington, 2013).

Safety And Hazards

Trimethylsilanol is highly flammable and harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Keep away from heat/sparks/open flames/hot surfaces . Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

hydroxy(trimethyl)silane
Source PubChem
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InChI

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLIUHOKVUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O
Source PubChem
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Molecular Formula

C3H10OSi
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Related CAS

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt)
Record name Trimethylsilanol
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DSSTOX Substance ID

DTXSID7061433
Record name Trimethylsilanol
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Molecular Weight

90.20 g/mol
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Physical Description

Colorless liquid with a strong odor; [Wacker Silicones MSDS]
Record name Trimethylsilanol
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Vapor Pressure

0.14 [mmHg]
Record name Trimethylsilanol
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Product Name

Trimethylsilanol

CAS RN

1066-40-6
Record name Trimethylsilanol
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Record name Trimethylsilanol
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Record name Silanol, 1,1,1-trimethyl-
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Record name Trimethylsilanol
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Record name Hydroxytrimethylsilane
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Record name TRIMETHYLSILANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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